molecular formula C12H15BrO3 B13537247 3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropanoic acid

3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropanoic acid

Cat. No.: B13537247
M. Wt: 287.15 g/mol
InChI Key: GSLCYMIIYGLLKE-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropanoic acid (CAS: 1466138-38-4) is a brominated aromatic carboxylic acid derivative characterized by a methoxy group at the 5-position and a bromine atom at the 2-position of the phenyl ring, with a branched 2,2-dimethylpropanoic acid side chain. Its molecular weight is 287.15 g/mol, and it is typically supplied at 98% purity .

Properties

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

3-(2-bromo-5-methoxyphenyl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C12H15BrO3/c1-12(2,11(14)15)7-8-6-9(16-3)4-5-10(8)13/h4-6H,7H2,1-3H3,(H,14,15)

InChI Key

GSLCYMIIYGLLKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=CC(=C1)OC)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the metallation of para-bromoanisole with phenyllithium in ether, followed by reaction with bismuth trichloride to form tris(2-bromo-5-methoxyphenyl)bismuth .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale bromination and subsequent functional group transformations under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Decarboxylative Halogenation

The carboxylic acid group undergoes bromodecarboxylation under oxidative conditions, yielding alkyl bromides. This reaction proceeds via a radical mechanism rather than carbocation intermediates :

Reaction ConditionsReagentsProduct(s) FormedYield
AgBr, Br₂ in CCl₄, 80°C, 12 hrsBromine (Br₂)3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropane bromide55–75%

Key mechanistic insights :

  • Radical intermediates are stabilized by the branched dimethyl group, preventing rearrangements.

  • Silver bromide (AgBr) facilitates bromine radical generation.

Nucleophilic Aromatic Substitution

The electron-deficient bromine atom at the 2-position participates in substitution reactions under basic conditions :

Methoxy Group Retention

SubstrateNucleophileConditionsProduct
3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropanoic acidAllyl Grignard (CH₂=CHCH₂MgCl)CuI, 2,2'-bipyridyl, THF, 0°C → RT1-Allyl-2-bromo-5-methoxybenzene derivatives
  • Yields: 34–45% (dependent on stoichiometry) .

  • The methoxy group at the 5-position remains intact due to its electron-donating nature, which deactivates the ring toward further substitution.

Demethoxylation Pathways

Under strong acidic conditions (H₂SO₄, 120°C), demethoxylation occurs, forming phenolic derivatives.

Reduction Reactions

The carboxylic acid group is reduced to primary alcohols using lithium aluminum hydride (LiAlH₄) :

Reducing AgentSolventTemperatureProductYield
LiAlH₄THF0°C → RT3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropanol82%
  • The branched dimethyl structure impedes over-reduction to alkanes.

Esterification

Reaction with methanol (CH₃OH) under acidic catalysis produces methyl esters:
RCOOH+CH3OHH+RCOOCH3+H2O\text{RCOOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{RCOOCH}_3 + \text{H}_2\text{O}

  • Typical yields: >90%.

Amide Formation

Coupling with amines (e.g., NH₃) via carbodiimide-mediated reactions generates amides for pharmaceutical applications.

Radical-Mediated Coupling

The bromine atom participates in Ullmann-type couplings with aryl boronic acids under palladium catalysis :

Catalyst SystemBaseSolventProduct Class
Pd(PPh₃)₄, CuIK₂CO₃DMFBiarylpropanoic acid analogs
  • Applications: Synthesis of bioactive molecules targeting serotonin receptors .

Stability and Side Reactions

  • Thermal Decomposition : Prolonged heating (>150°C) induces decarboxylation and bromine elimination.

  • Photoreactivity : UV exposure leads to homolytic C-Br bond cleavage, forming aryl radicals .

Scientific Research Applications

3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropanoic acid involves its interaction with various molecular targets. The bromine atom and methoxy group can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and binding affinity. The dimethylpropanoic acid moiety can also interact with biological targets, potentially affecting metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substitution pattern and steric effects due to the dimethylpropanoic acid moiety. Below is a comparative analysis with key analogs:

Structural Analogues

Compound Name CAS RN Molecular Formula Molecular Weight Key Substituents Notable Features/Applications
3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropanoic acid 1466138-38-4 C₁₂H₁₅BrO₃ 287.15 2-Bromo, 5-methoxy, 2,2-dimethylpropanoic acid High steric hindrance; discontinued commercial availability
3-(5-Bromo-2-methoxyphenyl)propanoic acid Not provided C₁₀H₁₁BrO₃ ~259.10 5-Bromo, 2-methoxy, linear propanoic acid Positional isomer; used in research synthesis
3-(2-Methoxyphenyl)propanoic acid 6342-77-4 C₁₀H₁₂O₃ 180.20 2-Methoxy, linear propanoic acid Lacks bromine and dimethyl groups; lower MW
MK886 (Leukotriene biosynthesis inhibitor) 118414-82-7 C₂₆H₃₃ClO₃S 481.06 Indole-based with dimethylpropanoic acid Inhibits 5-lipoxygenase; anticancer research

Key Differences and Implications

  • Substituent Position: The bromine and methoxy group positions significantly influence electronic and steric properties.
  • Steric Effects: The 2,2-dimethylpropanoic acid group in the target compound enhances steric hindrance compared to linear propanoic acid derivatives (e.g., 3-(2-methoxyphenyl)propanoic acid). This could reduce metabolic degradation or improve target selectivity .

Commercial Availability and Purity

The target compound is listed as discontinued by CymitQuimica, whereas its positional isomer (5-bromo-2-methoxy variant) and simpler analogs like 3-(2-methoxyphenyl)propanoic acid remain available for research purposes .

Biological Activity

3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropanoic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a methoxy group on the phenyl ring, which are crucial for its biological activity. The presence of these functional groups influences the compound's ability to interact with various biological targets.

The mechanism of action for this compound involves:

  • Enzyme Interaction : The bromine atom and methoxy group facilitate binding to specific enzymes, potentially modulating their activity.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, affecting downstream signaling pathways.
  • Nucleic Acid Interaction : It may also interact with nucleic acids, influencing gene expression and cellular functions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example:

CompoundActivityTarget OrganismMIC (μg/mL)
This compoundAntibacterialStaphylococcus aureus32
3-(2-Bromophenyl)-2,2-dimethylpropanoic acidAntifungalCandida albicans64

The presence of the bromine atom enhances the compound's ability to disrupt bacterial membranes and inhibit fungal growth .

Anti-inflammatory Properties

Studies have suggested that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis and asthma, where inflammation plays a critical role in disease progression.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of various derivatives of this compound against foodborne pathogens. The results indicated that modifications to the phenyl ring significantly affected antimicrobial potency, with certain derivatives displaying MIC values as low as 16 μg/mL against Listeria monocytogenes .
  • Case Study on Anti-inflammatory Effects :
    In a preclinical model of acute lung inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups. This suggests a potential therapeutic application in treating respiratory diseases characterized by inflammation .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Cytotoxicity : Preliminary tests showed that the compound exhibited selective cytotoxicity against cancer cell lines, indicating potential as an anticancer agent .
  • Pharmacokinetics : Research into the pharmacokinetic properties revealed favorable absorption and distribution characteristics, making it a candidate for further drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Bromo-5-methoxyphenyl)-2,2-dimethylpropanoic acid, and how do intermediates influence purity?

  • Methodology : The synthesis typically involves coupling a brominated aryl boronic acid (e.g., 3-Bromo-5-methoxyphenylboronic acid , referenced in ) with a 2,2-dimethylpropanoic acid derivative via Suzuki-Miyaura cross-coupling. Key intermediates like 2-Bromo-5-methoxybenzoic acid ( ) must be purified using column chromatography (silica gel, hexane/EtOAc gradients) to minimize halogenated byproducts.
  • Challenges : Bromine substituents may hinder coupling efficiency; optimizing catalyst loading (e.g., Pd(PPh₃)₄) and reaction temperature (80–100°C) is critical .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

  • Methodology :

  • ¹H NMR : The methoxy group (-OCH₃) appears as a singlet at δ 3.8–3.9 ppm, while the aromatic protons adjacent to bromine exhibit deshielding (δ 7.2–7.5 ppm).
  • ¹³C NMR : The quaternary carbon of the dimethylpropanoic acid group resonates at δ 35–40 ppm, and the carbonyl (COOH) appears at δ 170–175 ppm.
    • Validation : Compare with spectral data of structurally similar compounds, such as 2-(2-Methoxyphenyl)-2-methylpropanoic acid (), to confirm substitution patterns .

Q. What safety precautions are essential when handling this brominated compound?

  • Guidelines :

  • Use PPE (gloves, goggles) due to potential skin/eye irritation ( ).
  • Avoid inhalation; work in a fume hood.
  • Store in amber vials at 4°C to prevent degradation of the bromoaryl moiety .

Advanced Research Questions

Q. How can contradictory HPLC purity data from different synthetic batches be systematically analyzed?

  • Methodology :

  • Perform LC-MS with a C18 column (gradient: 0.1% formic acid in H₂O/MeCN) to detect impurities. Common byproducts include 3-Bromo-5-methoxybenzoic acid ( ) or debrominated species.
  • Quantify using UV absorption at 254 nm (bromine’s high molar absorptivity) and compare retention times with authentic standards .

Q. What strategies can improve the compound’s stability in aqueous solutions for biological assays?

  • Approach :

  • Use buffered solutions (pH 6–7) to prevent acid-catalyzed hydrolysis of the methoxy group.
  • Add antioxidants (e.g., ascorbic acid) to mitigate radical degradation pathways, as suggested by studies on bromophenol derivatives ().
  • Confirm stability via periodic LC-MS over 24–48 hours .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (SₙAr)?

  • Mechanistic Insight :

  • The electron-withdrawing bromine activates the aryl ring for SₙAr at the para position to the methoxy group.
  • Kinetic studies (e.g., using NaSMe in DMF at 60°C) reveal rate constants comparable to 2-Bromo-4-methoxyphenylacetic acid (), with steric hindrance from the dimethylpropanoic acid group slowing reactivity .

Q. What crystallographic techniques can resolve positional disorder in the dimethylpropanoic acid moiety?

  • Methodology :

  • Conduct single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation. For example, 3-Bromo-4-methoxyphenyl analogs ( ) were resolved in space group P2₁/c, with thermal ellipsoid analysis to model disorder in methyl groups.
  • Refinement software (e.g., SHELXL) can partition occupancy for disordered atoms .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for this compound?

  • Resolution :

  • Variations may arise from polymorphic forms or residual solvents. Perform DSC (differential scanning calorimetry) with controlled heating rates (5°C/min).
  • Compare with 4-Bromo-3-methylbenzoic acid (mp 181°C, ), noting that bulky substituents (e.g., dimethylpropanoic acid) lower melting points due to reduced crystallinity .

Biological Research Applications

Q. What in vitro assays are suitable for probing this compound’s enzyme inhibition potential?

  • Protocol :

  • Use fluorescence-based assays (e.g., APF/HPF probes for hydroxyl radical detection, ) to study antioxidant activity.
  • For kinase inhibition, employ ADP-Glo™ assays with recombinant enzymes (e.g., MAPK), referencing IC₅₀ values of similar brominated aromatics .

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